(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide, also known as FMPP, is a synthetic compound that belongs to the family of phenylpropenamides. It has been studied for its potential use in scientific research due to its unique chemical properties and potential therapeutic applications. In
Applications De Recherche Scientifique
Muscle Relaxant, Antiinflammatory, and Analgesic Properties : A study by Musso et al. (2003) focused on the synthesis and evaluation of analogs of cinnamamide, including compounds related to (2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide. These compounds showed potent central muscle relaxant, antiinflammatory, and analgesic activities, indicating their potential in pharmaceutical applications (Musso et al., 2003).
Anti-Inflammatory Potential : Hošek et al. (2019) investigated the anti-inflammatory potential of N-arylcinnamamide derivatives, similar in structure to the compound . These compounds significantly attenuated lipopolysaccharide-induced NF-κB activation, showing a potential for use in treating inflammatory conditions (Hošek et al., 2019).
Antimalarial Activity : Research by Kos et al. (2022) on N-phenyl-substituted cinnamanilides, related to the compound of interest, demonstrated notable antimalarial activity. These compounds were effective against the chloroquine-sensitive strain of Plasmodium falciparum, suggesting their potential as antimalarial agents (Kos et al., 2022).
Antibacterial and Antifungal Activities : Pospíšilová et al. (2018) synthesized and characterized a series of ring-substituted N-arylcinnamamides. They found that these compounds exhibited significant antibacterial, antitubercular, and antifungal activities, making them promising candidates for treating infections (Pospíšilová et al., 2018).
Inhibition of Epidermal Growth Factor Receptor : Ghosh et al. (1999) studied analogs of the active metabolite of leflunomide, including compounds structurally related to (2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide. These compounds are known to act by inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR), indicating potential applications in cancer treatment (Ghosh et al., 1999).
Anticonvulsant and Analgesic Activity : Gunia-Krzyżak et al. (2019) evaluated N-(E)-cinnamoyl (cinnamamide) derivatives of aminoalkanols for anticonvulsant and analgesic activity. These compounds, similar to the requested compound, showed promising results as anticonvulsant and/or analgesic agents, highlighting their potential in treating neurological disorders (Gunia-Krzyżak et al., 2019).
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c1-12-3-2-4-15(11-12)18-16(19)10-7-13-5-8-14(17)9-6-13/h2-11H,1H3,(H,18,19)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKTWYRIZBJBJ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.